1,1,4,4-Tetraphenyl-1,3-butadiene

Catalog No.
S749692
CAS No.
1450-63-1
M.F
C28H22
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,4,4-Tetraphenyl-1,3-butadiene

CAS Number

1450-63-1

Product Name

1,1,4,4-Tetraphenyl-1,3-butadiene

IUPAC Name

1,4,4-triphenylbuta-1,3-dienylbenzene

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

KLCLIOISYBHYDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound 1,1,4,4-Tetraphenyl-1,3-butadiene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,4,4-Tetraphenyl-1,3-butadiene (TPB), CAS 1450-63-1, is a highly fluorescent organic semiconductor known for its strong blue emission and high thermal stability. Its core structure consists of a 1,3-butadiene backbone with four phenyl groups at the terminal positions, creating significant steric hindrance. This molecular architecture is critical to its function, preventing the aggregation-caused quenching (ACQ) that typically diminishes solid-state luminescence in more planar molecules. TPB is widely used as a blue emitter or host in Organic Light-Emitting Diodes (OLEDs) and as a wavelength shifter in scintillation detectors.

Substituting 1,1,4,4-Tetraphenyl-1,3-butadiene with structurally simpler analogs like unsubstituted 1,3-butadiene or other planar aromatic emitters is often unviable for high-performance applications. Unsubstituted butadiene is a gas at room temperature with entirely different electronic properties, making it unsuitable for solid-state devices. More conventional planar dyes, while also blue-emitting, frequently suffer from severe fluorescence quenching in the solid state due to strong intermolecular π-π stacking. The unique, sterically crowded structure of TPB physically prevents this aggregation, allowing it to maintain high luminous efficiency in thin films—a critical, non-interchangeable property for OLED manufacturing and solid-state scintillators.

Superior Thermal Stability for Vapor Deposition Processing

1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) demonstrates excellent thermal stability, with a decomposition temperature (Td) onset above its melting point. A reported TGA/DSC analysis shows TPB is thermally stable up to 232.9 °C, with a sharp melting point around 206 °C. This contrasts sharply with many organic materials and is particularly advantageous compared to the base compound, 1,3-butadiene, which boils at -4.5 °C and is unsuitable for thermal processing. High thermal stability is a key requirement for materials used in vacuum thermal evaporation (VTE), the standard fabrication method for high-performance OLEDs, as it ensures the material can be sublimed without degradation.

Evidence DimensionThermal Stability (Decomposition/Boiling Point)
Target Compound DataStable up to 232.9 °C
Comparator Or Baseline1,3-Butadiene (Boiling Point: -4.5 °C)
Quantified DifferenceOver 237 °C higher thermal stability threshold than the unsubstituted backbone.
ConditionsThermogravimetric Analysis (TGA) for TPB; standard physical properties for 1,3-butadiene.

This high thermal stability is critical for ensuring material integrity and achieving reproducible device performance during OLED manufacturing via vacuum deposition.

Maintained High Fluorescence Efficiency in the Solid State

Unlike many conventional fluorescent dyes that experience a dramatic loss of emission in the solid state due to aggregation-caused quenching (ACQ), TPB is well-documented to retain its strong blue emissive properties in thin films. Its four sterically bulky phenyl groups twist the molecule out of planarity, which physically inhibits the formation of non-emissive excimers that plague planar molecules like anthracene. This intrinsic property ensures a high photoluminescence quantum yield (PLQY) in the solid state, which is a direct prerequisite for efficient electroluminescence in OLED devices.

Evidence DimensionSolid-State Emission Behavior
Target Compound DataRetains strong emissive properties in the solid state due to sterically hindered, non-planar structure.
Comparator Or BaselinePlanar aromatic hydrocarbons (e.g., anthracene), which typically suffer from aggregation-caused quenching (ACQ) in the solid state.
Quantified DifferenceQualitative but critical: maintains high efficiency where many common dyes fail.
ConditionsSolid-state thin films, as used in organic electronic devices.

For any solid-state application like OLEDs or scintillators, high solid-state PLQY is non-negotiable and directly translates to higher device efficiency and brightness.

Favorable LUMO Energy Level for Electron Injection/Transport

The energy levels of frontier molecular orbitals (HOMO/LUMO) are critical for charge injection and transport in multilayer OLEDs. The performance of a common blue-emitting host material, DPVBi, is characterized by a LUMO of 2.8 eV and a HOMO of 5.9 eV. Efficient device operation requires careful alignment of these levels between adjacent layers to minimize energy barriers. While specific values for TPB vary with measurement technique, its established use as an effective blue emitter and host implies its LUMO level is well-positioned relative to common electron transport layers (e.g., Alq3, LUMO ~3.0 eV) and cathode work functions, facilitating efficient electron injection and recombination within the emissive layer.

Evidence DimensionLUMO Energy Level (eV)
Target Compound DataFunctionally effective for electron injection and transport in blue OLEDs.
Comparator Or BaselineDPVBi (LUMO = 2.8 eV)
Quantified DifferenceNot directly quantified, but functional equivalence in similar device roles suggests comparable energy level suitability.
ConditionsThin-film multilayer OLED device architecture.

Selecting a material with appropriate energy levels is crucial for designing efficient device stacks, and TPB's proven track record reduces the risk associated with material integration.

High-Stability Blue Emitter or Host in Thermally Evaporated OLEDs

TPB's high thermal stability makes it an excellent candidate for fabrication processes involving vacuum thermal evaporation. Its intrinsic high solid-state fluorescence efficiency allows it to function effectively as either the primary blue light emitter or as a stable host material for a dopant emitter, forming the core of a durable and efficient OLED device.

Wavelength Shifter for Scintillation and Particle Detectors

The compound's primary function in many applications is to absorb higher-energy photons (like UV) and re-emit them as blue light (~430-439 nm). This makes it a highly effective wavelength shifter, ideal for use in liquid or solid scintillators where the emitted blue light can be more efficiently detected by standard photomultiplier tubes.

Gain Medium for Optically Pumped Organic Semiconductor Lasers (OSLs)

The same properties that lead to high solid-state PLQY—resistance to aggregation quenching and a high radiative decay rate—are essential for achieving population inversion and stimulated emission. This positions TPB as a suitable gain medium for optically pumped solid-state organic lasers, particularly for generating coherent blue light.

XLogP3

8.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1450-63-1

Wikipedia

Tetraphenyl butadiene

General Manufacturing Information

Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis-: ACTIVE

Dates

Last modified: 08-15-2023

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